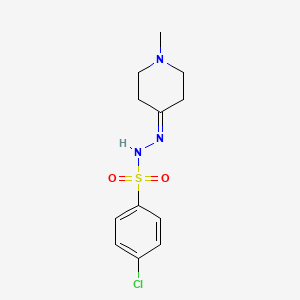
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazide, also known as Sulfasalazine, is a synthetic drug that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfa drugs and has been used as an anti-inflammatory agent in the treatment of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In
Mechanism of Action
The mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is not fully understood. It is thought to work by inhibiting the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and modulate the immune response. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has also been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. One area of research is the development of new derivatives of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee in the treatment of other diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee and to identify potential targets for therapeutic intervention.
Synthesis Methods
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 1-methyl-4-piperidinylidene to form 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee. The synthesis of 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee is a multi-step process that requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Scientific Research Applications
4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. 4-chloro-N'-(1-methyl-4-piperidinylidene)benzenesulfonohydrazidee has been used in the treatment of inflammatory bowel disease, rheumatoid arthritis, and psoriasis. It has also been investigated for its potential use in the treatment of other diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-chloro-N-[(1-methylpiperidin-4-ylidene)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-16-8-6-11(7-9-16)14-15-19(17,18)12-4-2-10(13)3-5-12/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQAGXOTYTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)


![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)


![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)
![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)